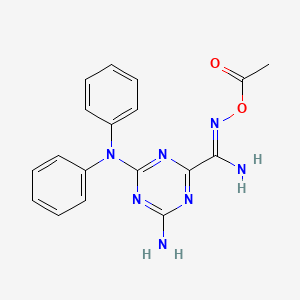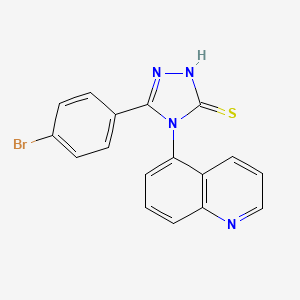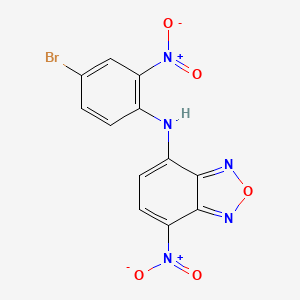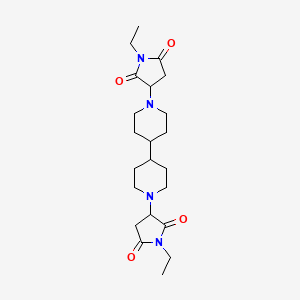
N'-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide is a complex organic compound that features a triazine ring substituted with acetyloxy, amino, and diphenylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . This reaction can be performed without solvents at room temperature or with solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst presence.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce new functional groups to the triazine ring.
科学研究应用
N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
Diphenylamine: An aromatic amine with two phenyl groups, used as an antioxidant and fungicide.
Benzothiadiazole Derivatives: Used in optoelectronic applications due to their electron-accepting properties.
Uniqueness
N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C18H17N7O2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
[(Z)-[amino-[4-amino-6-(N-phenylanilino)-1,3,5-triazin-2-yl]methylidene]amino] acetate |
InChI |
InChI=1S/C18H17N7O2/c1-12(26)27-24-15(19)16-21-17(20)23-18(22-16)25(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H2,19,24)(H2,20,21,22,23) |
InChI 键 |
UBTOVFLHKLESKZ-UHFFFAOYSA-N |
手性 SMILES |
CC(=O)O/N=C(/C1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N)\N |
规范 SMILES |
CC(=O)ON=C(C1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B14943293.png)
![ethyl 6-amino-5-cyano-11-methyl-13-(4-methylphenyl)-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-12-carboxylate](/img/structure/B14943296.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B14943302.png)
![6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943307.png)
![N-[4-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]-1,2,5-oxadiazole-3,4-diamine](/img/structure/B14943310.png)

![2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943320.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B14943326.png)


![(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14943357.png)
![3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14943363.png)
![2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943368.png)
![7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B14943370.png)
